Fmoc-d-asp-otbu

Vue d'ensemble

Description

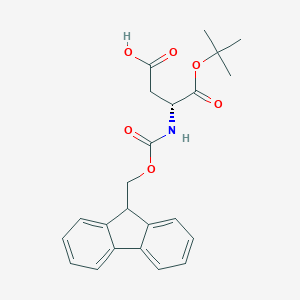

Fmoc-D-aspartic acid 4-tert-butyl ester, commonly referred to as Fmoc-D-Asp(OtBu)-OH, is a derivative of aspartic acid. It is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group and a tert-butyl ester protecting group on the carboxyl group. These protecting groups are essential for preventing unwanted side reactions during peptide synthesis .

Applications De Recherche Scientifique

Fmoc-D-aspartic acid 4-tert-butyl ester is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: It is a standard building block in the synthesis of peptides and proteins, allowing for the incorporation of D-aspartic acid residues.

Drug Development: The compound is used in the development of peptide-based drugs, which have therapeutic potential in various diseases.

Biological Studies: It is used in the study of protein-protein interactions, enzyme-substrate interactions, and other biological processes.

Industrial Applications: The compound is used in the production of synthetic peptides for research and commercial purposes.

Mécanisme D'action

Target of Action

Fmoc-D-Asp(OtBu), also known as Fmoc-D-aspartic acid 4-tert-butyl ester, is a derivative of the amino acid aspartic acid . It is primarily used in solid-phase peptide synthesis (SPPS), a method used to create peptides, which are short chains of amino acids. The primary targets of Fmoc-D-Asp(OtBu) are the peptide chains being synthesized .

Mode of Action

Fmoc-D-Asp(OtBu) acts as a building block in the synthesis of peptides . The Fmoc group serves as a protective group for the amino acid during the synthesis process. This protection is necessary to prevent unwanted side reactions that could interfere with the correct formation of the peptide chain .

Biochemical Pathways

The main biochemical pathway involved in the action of Fmoc-D-Asp(OtBu) is the solid-phase peptide synthesis (SPPS). In this process, Fmoc-D-Asp(OtBu) is added to a growing peptide chain in a stepwise manner. After each addition, the Fmoc group is removed, allowing the next amino acid to be added .

Action Environment

The action of Fmoc-D-Asp(OtBu) is highly dependent on the conditions of the laboratory environment. Factors such as temperature, pH, and the presence of other chemicals can all influence the efficiency and success of the peptide synthesis . Proper storage and handling of Fmoc-D-Asp(OtBu) are also crucial to maintain its stability and effectiveness .

Analyse Biochimique

Biochemical Properties

Fmoc-D-Asp-OtBu plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during the peptide synthesis process. The nature of these interactions is primarily through the formation of peptide bonds, which are covalent chemical bonds formed between two molecules when the carboxyl group of one molecule reacts with the amino group of the other molecule .

Cellular Effects

The effects of this compound on cells are primarily observed in the context of peptide synthesis. It influences cell function by contributing to the formation of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its involvement in peptide bond formation. This process involves the reaction of the carboxyl group of this compound with the amino group of another molecule, resulting in the formation of a peptide bond and the release of a water molecule .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is used in the early stages of peptide synthesis, and its effects are observed as the peptide chain grows. Information on the product’s stability, degradation, and long-term effects on cellular function would be specific to the conditions of each individual experiment .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes that facilitate the formation of peptide bonds. The specific enzymes and cofactors it interacts with would depend on the specific peptide being synthesized .

Transport and Distribution

In the context of peptide synthesis, this compound is transported and distributed within the reaction mixture. It does not have a specific localization or accumulation within cells or tissues, as it is primarily used in vitro for peptide synthesis .

Subcellular Localization

As this compound is used in vitro for peptide synthesis, it does not have a specific subcellular localization. The peptides it helps synthesize could have specific subcellular localizations depending on their composition and function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-aspartic acid 4-tert-butyl ester typically involves the protection of the amino and carboxyl groups of D-aspartic acid. The process begins with the protection of the amino group using the Fmoc group. This is achieved by reacting D-aspartic acid with Fmoc-chloride in the presence of a base such as sodium carbonate. The carboxyl group is then protected by esterification with tert-butyl alcohol in the presence of a strong acid like hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of Fmoc-D-aspartic acid 4-tert-butyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that facilitate the sequential addition of amino acids to a growing peptide chain. The use of solid-phase synthesis allows for the efficient production of peptides with high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-D-aspartic acid 4-tert-butyl ester undergoes several types of chemical reactions, including:

Deprotection Reactions: The removal of the Fmoc group is typically achieved using a base such as piperidine in dimethylformamide (DMF).

Coupling Reactions: The compound is commonly used in peptide coupling reactions, where it reacts with other amino acids to form peptide bonds.

Common Reagents and Conditions:

Major Products Formed:

Deprotection: D-aspartic acid.

Coupling: Peptides containing D-aspartic acid residues.

Activité Biologique

Fmoc-d-Asp(OtBu) is a derivative of aspartic acid, widely utilized in peptide synthesis due to its protective group that enhances stability and solubility. This compound plays a significant role in various biological activities, particularly in the context of peptide synthesis and modifications, influencing the properties and functionalities of peptides.

- Molecular Formula : C23H25NO6

- Molecular Weight : 409.45 g/mol

- Appearance : White to slight yellow powder

- Melting Point : 98-101 °C

- Density : 1.3 ± 0.1 g/cm³

Biological Activity Overview

Fmoc-d-Asp(OtBu) exhibits several biological activities, primarily through its incorporation into peptides. The following sections detail its implications in various biological contexts.

1. Peptide Synthesis and Modifications

Fmoc-d-Asp(OtBu) is extensively used in solid-phase peptide synthesis (SPPS). It serves as a building block for synthesizing peptides with specific structural and functional properties. The t-butyl ester group provides enhanced protection during synthesis, minimizing side reactions such as aspartimide formation, which can lead to undesired cyclic structures .

Table 1: Comparison of Aspartimide Formation Rates

| Asp(OR) R | Aspartimide Formation (%) | d-Asp Formation (%) |

|---|---|---|

| tBu | 1.65 | 9.1 |

| Mpe | 0.49 | 4.2 |

| Epe | 0.19 | 2.2 |

| Bno | 0.06 | 0.9 |

This table illustrates the effectiveness of different protecting groups in reducing aspartimide formation during peptide synthesis, highlighting the advantages of using Fmoc-d-Asp(OtBu) .

2. Influence on Protein Structure

The incorporation of d-Asp residues into proteins can significantly affect their higher-order structures and functions. Research indicates that the presence of d-Asp may lead to conformational changes that can alter protein solubility and aggregation properties, potentially contributing to pathological states such as cataracts .

Case Study 1: Aspartic Acid Isomers in Human Cataracts

A study examining the isomerization of aspartic acid residues in human crystallins revealed that d-Asp residues could induce structural changes that compromise lens transparency and protein solubility . The findings suggest that these modifications may be critical in understanding age-related cataract formation.

Case Study 2: Peptide Array Screening for Cell Adhesion

In a recent study utilizing peptide arrays, Fmoc-d-Asp(OtBu) was employed to synthesize peptides for screening cell adhesion properties. The results indicated that specific modifications could enhance cell adhesion, demonstrating the compound's utility in developing bioactive peptides for tissue engineering applications .

The biological activity of Fmoc-d-Asp(OtBu) is largely attributed to its role in modulating peptide interactions at the molecular level. The t-butyl ester group not only stabilizes the amino acid during synthesis but also influences the physicochemical properties of the resulting peptides, affecting their interaction with biological targets.

Propriétés

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO6/c1-23(2,3)30-21(27)19(12-20(25)26)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,26)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXQYACYLGRQJU-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427158 | |

| Record name | fmoc-d-asp-otbu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134098-70-7 | |

| Record name | fmoc-d-asp-otbu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid alpha-t-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Fmoc-D-Asp(OtBu)-OH in the synthesis of Bacitracin A?

A1: Fmoc-D-Asp(OtBu)-OH serves as a protected building block for incorporating a D-Aspartic acid residue into the peptide chain of Bacitracin A. The "Fmoc" group is a temporary protecting group for the amino group, preventing unwanted reactions during synthesis. The "OtBu" group protects the side chain carboxyl group of the aspartic acid. These protecting groups are strategically removed at specific stages in the synthesis to allow for controlled peptide bond formation. []

Q2: How does the solid-phase approach contribute to the efficiency of Bacitracin A synthesis?

A2: Solid-phase synthesis offers several advantages in this context. First, it allows for the stepwise assembly of the peptide chain while attached to a solid support (resin). [] This simplifies purification after each coupling step as excess reagents and byproducts can be easily washed away. Second, the solid-phase approach enables the use of excess reagents to drive reactions to completion, which improves yield. Finally, the synthesis can be partially automated, further enhancing efficiency. []

Q3: What analytical techniques were used to confirm the identity and purity of the synthesized Bacitracin A?

A3: The researchers employed various analytical techniques to characterize the synthesized Bacitracin A. Fast atom bombardment mass spectrometry (FAB-MS) was used to determine the molecular weight, while high-field ¹H NMR spectroscopy provided structural information. [] Comparison with authentic Bacitracin A standards confirmed the identity of the synthesized product. Additionally, antibacterial activity assays were performed to verify that the synthetic Bacitracin A retained its biological activity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.